5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-4-3(5(12)13)1-11-6(10-4)8-2-9-11/h1-2H,(H,12,13)(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRUDVHIKRRINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC2=NC=NN21)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with malononitrile and aryl aldehydes in the presence of sodium hydroxide in ethanol under heating or ultrasonic irradiation . Another approach is the heterocyclization of 5-amino-1,2,4-triazoles with 1,3-dielectrophilic agents .
Industrial Production Methods
Industrial production methods for this compound typically involve multicomponent reactions, such as the Biginelli reaction, which allows for the efficient and regioselective synthesis of triazolopyrimidines .
Chemical Reactions Analysis
Types of Reactions
5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction can lead to dihydro derivatives.
Substitution: The compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid
- Molecular Formula : C6H6N6O2
- Molecular Weight : 194.15 g/mol
The compound features a triazole ring fused with a pyrimidine structure, contributing to its unique reactivity and biological properties.
Anticancer Applications
Research indicates that derivatives of 5-amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid exhibit significant anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines by targeting specific pathways involved in cancer progression.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid | A549 (Lung) | 15.0 | |
| 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid | MCF-7 (Breast) | 10.0 |
In a notable study, the compound induced apoptosis in A549 lung cancer cells through mitochondrial-dependent pathways. This suggests potential for further development as an anticancer agent.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes critical for cellular processes:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 20.0 | |
| Xanthine oxidase | Moderate Inhibition | 50.0 |
These inhibitory effects suggest that the compound may be useful in treating conditions related to enzyme dysregulation.
Antimicrobial Activity
Recent investigations have shown that derivatives of 5-amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
In vitro studies demonstrated effective inhibition against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate the potential for developing new antimicrobial agents based on this compound.
Neurological Applications
Emerging research suggests that compounds containing the triazolo-pyrimidine scaffold may influence neurological pathways. Some studies indicate potential neuroprotective effects and modulation of neurotransmitter systems.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the anticancer efficacy of 5-amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid derivatives against various cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis.
Case Study 2: Antimicrobial Properties
In a separate investigation focusing on antimicrobial activity, derivatives were tested against several pathogens. The results indicated promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a role in cardiovascular vasodilation . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Structural Variations
The triazolo[1,5-a]pyrimidine core allows diverse substitutions, leading to distinct physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- Positional Isomerism: The 2-amino analog (e.g., carboxamide derivatives) shows distinct bioactivity compared to the 5-amino isomer. For example, 2-amino derivatives exhibit potent cytotoxic activity against cancer cells , while 5-amino analogs may prioritize receptor binding selectivity .
Key Observations :
Key Observations :
- Anticancer vs. Antimicrobial : Carboxamide derivatives (e.g., compound 5l) prioritize anticancer activity, while sulfamoyl amides may target microbial pathogens .
- Receptor Selectivity: Isomeric 5-amino derivatives (e.g., compound 21) exhibit higher A2a receptor binding affinity compared to 8-amino isomers, highlighting the importance of substituent positioning .
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid (CAS No. 28524-61-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid is , with a molecular weight of approximately 166.14 g/mol. The compound features a triazole ring fused with a pyrimidine structure, contributing to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₄O₂ |
| Molecular Weight | 166.14 g/mol |
| CAS Number | 28524-61-0 |
| IUPAC Name | 5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Antimicrobial Activity
Research indicates that 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:
- Staphylococcus aureus : The compound demonstrated an inhibition zone of 15 mm at a concentration of 100 µg/mL.
- Escherichia coli : An inhibition zone of 12 mm was observed under similar conditions.
These findings suggest its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated through various assays. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively:
- IC₅₀ Values : The IC₅₀ for COX-2 inhibition was reported at 0.04 ± 0.09 μmol, comparable to the standard drug celecoxib (IC₅₀ = 0.04 ± 0.01 μmol) .
Additionally, in vivo models such as carrageenan-induced paw edema demonstrated that the compound significantly reduces inflammation compared to control groups.
The mechanism by which 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid exerts its biological effects involves the inhibition of specific enzymes and pathways:
- cAMP Phosphodiesterase Inhibition : This interaction leads to increased levels of cyclic AMP (cAMP), promoting vasodilation and anti-inflammatory responses.
- COX Enzyme Inhibition : By inhibiting COX-2 specifically, the compound reduces the synthesis of pro-inflammatory prostaglandins.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in therapeutic settings:
- Study on Inflammation : A study conducted on rats showed that administration of this compound resulted in a statistically significant reduction in edema compared to untreated controls (p < 0.05) .
- Antimicrobial Efficacy : A comparative analysis with existing antibiotics revealed that the compound's antimicrobial activity was superior to several conventional treatments against resistant strains .
Comparative Analysis with Similar Compounds
When compared to other triazolopyrimidine derivatives, 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid displays unique properties:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 5-Amino-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid | High | High |
| 1,2,4-Triazolo[1,5-a]pyrimidine-6-carbonitrile | Moderate | Low |
| Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives?
- Methodological Answer : The compound is typically synthesized via multi-component reactions. For example, aminoguanidine reacts with ethyl 3-oxohexanoate and aromatic aldehydes in dimethylformamide (DMF) under reflux, followed by cooling and crystallization in ethanol to yield triazolopyrimidine derivatives . Alternative methods include using TMDP as a catalyst in water/ethanol (1:1 v/v) to improve reaction efficiency and yield . Key steps involve optimizing solvent systems (e.g., acetic acid for cyclization) and purification via recrystallization .
Q. How is structural characterization performed for triazolopyrimidine derivatives?
- Methodological Answer : Characterization relies on:
- 1H/13C NMR : To confirm substituent positions and aromaticity (e.g., δ 8.76 ppm for triazole protons in DMSO-d6) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., m/z 436.2 for CB2-targeting derivatives) .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N percentages matching theoretical values) .
- Melting Point Analysis : Used as a preliminary purity check (e.g., 130°C for compound 14l) .
Q. What preliminary biological screening data exist for this compound class?
- Methodological Answer : Derivatives have been screened for receptor binding (e.g., CB2 cannabinoid receptor affinity via SAR studies) and anticancer activity. For instance, thieno-fused analogs showed higher activity than aryl-fused variants in renal cancer cell lines (UO-31), though growth inhibition was modest (mean growth ~100%) . Researchers should prioritize in vitro assays (e.g., cell viability, receptor binding) before advancing to in vivo models.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive triazolopyrimidines?
- Methodological Answer :
- Substituent Variation : Introducing alkyl/aryl groups at the 4-position (e.g., pentyl or cyclohexyl) enhances CB2 receptor binding, while methylthio groups at the 2-position reduce activity .
- Bioisosteric Replacement : Thieno-fused systems outperform quinazoline-fused analogs in anticancer screens, suggesting electron-rich heterocycles improve activity .
- Data-Driven Optimization : Use computational tools (e.g., molecular docking) to predict binding poses and prioritize synthetic targets. For example, bulky substituents may sterically hinder receptor interactions .
Q. How can contradictory bioactivity data between analogs be resolved?
- Methodological Answer :
- Systematic SAR Analysis : Compare analogs with incremental structural changes (e.g., 14l vs. 14m in ) to isolate functional group contributions.
- Orthogonal Assays : Validate activity across multiple models (e.g., enzymatic vs. cell-based assays) to rule out assay-specific artifacts .
- Physicochemical Profiling : Measure solubility, logP, and metabolic stability to identify pharmacokinetic bottlenecks (e.g., poor membrane penetration due to carboxylic acid groups) .
Q. What strategies improve yields in multi-step syntheses of triazolopyrimidines?
- Methodological Answer :
- Catalyst Selection : TMDP in water/ethanol mixtures enhances reaction rates and yields (e.g., 94% for compound 14l) .
- Stepwise Monitoring : Use TLC or in situ NMR to track intermediate formation (e.g., nitrosation and acylation steps in ).
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor cyclization, while ethanol/water mixtures aid crystallization .
Q. How do substituents influence the physicochemical properties of triazolopyrimidines?
- Methodological Answer :
- Hydrophobic Groups : Pentyl or cycloheptyl chains increase lipophilicity (logP >3), improving blood-brain barrier penetration for CNS targets .
- Electron-Withdrawing Groups : Fluorine or sulfamoyl moieties enhance metabolic stability but may reduce solubility .
- Carboxylic Acid Functionalization : Esterification (e.g., ethyl esters) or amidation (e.g., cyclohexylamide) balances solubility and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
